Stereochemical Identity: Verified Enantiomeric Purity vs. N-Benzoyl-L-arginine
N-Benzoyl-D-arginine is the confirmed enantiomer of N-Benzoyl-L-arginine. This relationship is established by authoritative chemical databases based on the inverted stereocenter at the alpha-carbon (D- vs. L-configuration) [1]. This is not a simple analog but a distinct stereoisomer, confirmed by its unique InChIKey (RSYYQCDERUOEFI-SNVBAGLBSA-N) which differs from the L-isomer (RSYYQCDERUOEFI-JTQLQIEISA-N) [2]. This defines a binary, qualitative difference where one cannot substitute for the other in stereospecific applications.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | D-configuration (CAS 61088-55-9); InChIKey: RSYYQCDERUOEFI-SNVBAGLBSA-N |
| Comparator Or Baseline | N-Benzoyl-L-arginine (CAS 154-92-7); L-configuration; InChIKey: RSYYQCDERUOEFI-JTQLQIEISA-N |
| Quantified Difference | Confirmed enantiomeric relationship |
| Conditions | Chemical database curation |
Why This Matters
For procurement, this confirms that N-Benzoyl-D-arginine is the required, unique stereoisomer for studies involving D-amino acid recognition or chiral resolution, and cannot be replaced by the more common and less expensive L-form.
- [1] PubChem. (2026). Benzoyl-L-arginine. National Center for Biotechnology Information. View Source
- [2] ChEBI. (2019). CHEBI:16820 - N-benzoyl-D-arginine. European Bioinformatics Institute. View Source
